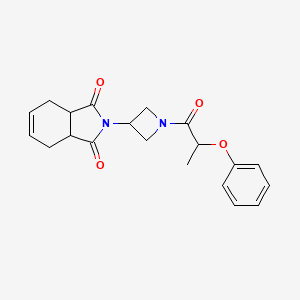

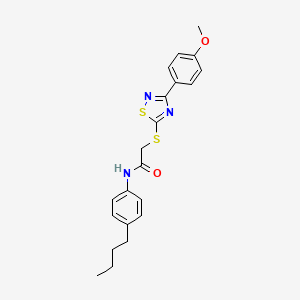

2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

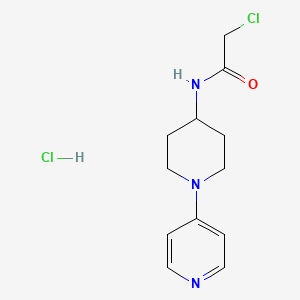

The compound “2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide” is a synthetic organic compound. It contains a tetrazole ring, which is a five-membered aromatic ring with four nitrogen atoms and one carbon atom .

Molecular Structure Analysis

The tetrazole ring in the compound is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds. The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which can be explosive to shocks .Physical And Chemical Properties Analysis

Tetrazole shows a melting point temperature at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes. These are burst vigorously on exposure to shock, fire, and heat on friction. Tetrazole dissolves in water, acetonitrile, etc .Applications De Recherche Scientifique

Synthesis and Functionalization of Tetrazoles Tetrazoles, including derivatives similar to the specified compound, have been synthesized through various methods. For instance, the synthesis of new functionally substituted 1-R-tetrazoles and their 5-amino derivatives has been explored. These compounds undergo heterocyclization with triethyl orthoformate and sodium azide, forming 1-monosubstituted tetrazoles. This method is efficient for introducing amino groups into the tetrazole ring, hinting at the versatility of tetrazole derivatives in chemical synthesis and potentially in designing compounds with specific biological activities (Voitekhovich et al., 2005).

Advanced Oxidation Processes The degradation of persistent compounds, such as chlorotriazine pesticides, by sulfate radicals has been studied, demonstrating the reactivity of tert-butyl groups in these processes. This research underscores the potential environmental applications of compounds with tert-butyl groups in advanced oxidation processes for water treatment and environmental remediation (Lutze et al., 2015).

Hybrid Anticonvulsant Agents Hybrid molecules that combine fragments of well-known antiepileptic drugs with tetrazole derivatives have shown broad spectra of activity in preclinical seizure models. This suggests the potential of tetrazole-containing compounds in the development of new therapeutic agents for epilepsy and related neurological conditions (Kamiński et al., 2015).

Chemiluminescence from Substituted Dioxetanes The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their chemiluminescence upon base-induced decomposition offers insight into the potential of such compounds in analytical chemistry, particularly in developing sensitive detection methods for various analytes (Watanabe et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6OS/c1-11(23-13-18-19-20-21(13)14(2,3)4)12(22)17-15(10-16)8-6-5-7-9-15/h11H,5-9H2,1-4H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONLKJGFIRTMRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=NN2C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

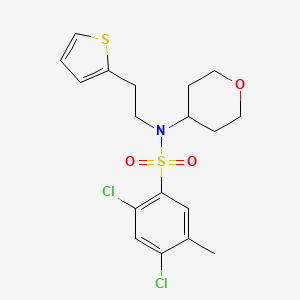

![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)

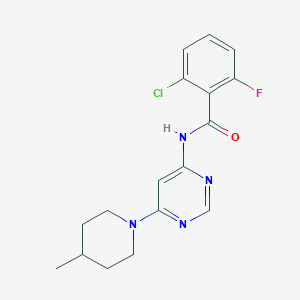

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)

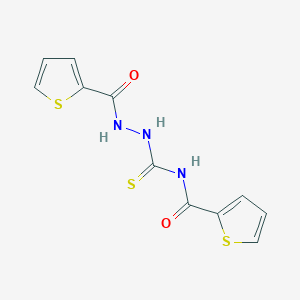

![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)

![N-(2-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2381629.png)

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide;hydrochloride](/img/structure/B2381632.png)